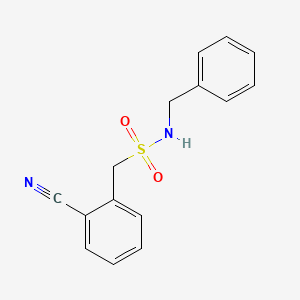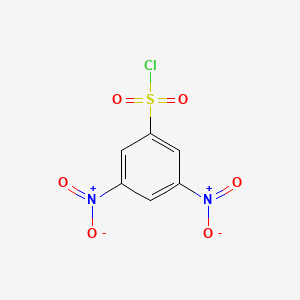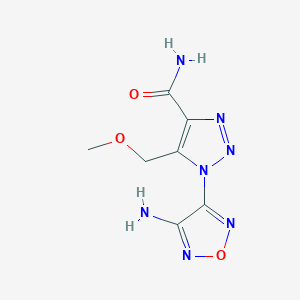
N-benzyl-1-(2-cyanophenyl)methanesulfonamide
Overview
Description
“N-benzyl-1-(2-cyanophenyl)methanesulfonamide” is a chemical compound with the molecular formula C15H14N2O2S. It has a molecular weight of 286.35 . This compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “N-benzyl-1-(2-cyanophenyl)methanesulfonamide” consists of a benzyl group (C6H5CH2-) attached to a methanesulfonamide moiety that is further substituted with a 2-cyanophenyl group . The InChI code for this compound is 1S/C15H14N2O2S/c16-10-13-6-8-15(9-7-13)12-20(18,19)17-11-14-4-2-1-3-5-14/h1-9,17H,11-12H2 .Physical And Chemical Properties Analysis
“N-benzyl-1-(2-cyanophenyl)methanesulfonamide” is a solid compound with a molecular weight of 286.35 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
1. Palladium-Catalyzed Arylation
N-benzyl-1-(2-cyanophenyl)methanesulfonamide can be used in palladium-catalyzed arylation reactions. For instance, the treatment of N-benzyl-N-methylmethanesulfonamide with Pd(OAc)2 leads to the formation of N-benzyl-N-methylphenylmethanesulfonamide, showcasing the compound's role in organic synthesis (Zeevaart, Parkinson, & Koning, 2005).
2. Fragmentation Studies
Fragmentation patterns of N-benzyl-1-(2-cyanophenyl)methanesulfonamide upon electron ionization have been studied. These patterns provide insights into molecular rearrangements and the “ortho-effect” based reaction mechanisms (Danikiewicz, 1997).
3. Vicarious Nucleophilic Substitution
Research indicates that this compound can undergo vicarious nucleophilic substitution (VNS) reactions, highlighting its utility in exploring the scope of VNS reactions on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek, & Cmoch, 2008).
4. Synthesis and Characterization
The compound serves as a valuable ligand in the synthesis of various organometallic complexes. For example, its derivatives have been used in the synthesis and characterization of Cp*IrIIICl complexes, which are relevant in transfer hydrogenation of ketones (Ruff, Kirby, Chan, & O'Connor, 2016).
5. Structural Analysis
Structural analysis of N-benzyl-1-(2-cyanophenyl)methanesulfonamide, such as X-ray diffraction studies, provides insights into its conformation and packing, which are crucial for understanding its reactivity and interaction in biological systems (Gowda, Foro, & Fuess, 2007).
6. Computational Chemistry Studies
The compound's structure and properties have been studied using density functional theory (DFT), offering valuable information on its molecular conformation, NMR chemical shifts, and vibrational transitions, which are important for its application in chemical synthesis and drug design (Karabacak, Cinar, & Kurt, 2010).
properties
IUPAC Name |
N-benzyl-1-(2-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-14-8-4-5-9-15(14)12-20(18,19)17-11-13-6-2-1-3-7-13/h1-9,17H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQRRPSFZMINTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231934 | |
| Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-cyanophenyl)methanesulfonamide | |
CAS RN |
31846-44-3 | |
| Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31846-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(3,5-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B3051112.png)


![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)




